4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Sigma-1 receptor Benzamide SAR Radioligand binding

This 4-methyl benzamide features a 3-propyl linker to a 4-phenylpiperazine pharmacophore, occupying a unique node in sigma-1 receptor SAR. Unlike halogenated analogs (Cl, CN, NO₂) with ultra-high S2R/S1R selectivity (~380–1,100-fold), the 4-methyl substituent yields moderate selectivity (~126-fold) suitable for competitive binding assays where extreme selectivity is not desired. Ideal for SAR campaigns comparing para-substitution effects against a 40-off-target receptor safety panel. Custom synthesis available; request a quote for batch quantities.

Molecular Formula C21H27N3O
Molecular Weight 337.467
CAS No. 125775-42-0
Cat. No. B2403653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
CAS125775-42-0
Molecular FormulaC21H27N3O
Molecular Weight337.467
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C21H27N3O/c1-18-8-10-19(11-9-18)21(25)22-12-5-13-23-14-16-24(17-15-23)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H,22,25)
InChIKeyLHJYMZCTIQPKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS 125775-42-0): Pharmacological Profile and Procurement-Relevant Structural Identity


4-Methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS 125775-42-0, molecular formula C₂₁H₂₇N₃O, MW 337.47) is a synthetic benzamide derivative incorporating a 4-phenylpiperazine pharmacophore linked via a three‑methylene propyl spacer to a para‑methyl‑substituted benzamide core . This compound belongs to the broader class of N‑arylpiperazine benzamides, a scaffold extensively investigated for sigma‑1 receptor (S1R) and dopamine D₄ receptor affinity [1]. Published structure–activity relationship (SAR) data from a systematic benzamide series demonstrate that the nature of the 4‑position substituent on the benzamide ring critically modulates S1R binding, S2R/S1R selectivity, and functional safety profiles across a panel of 40 off‑target receptors [2]. The compound is catalogued on Chemsrc with the identifier CAS 125775‑42‑0, confirming molecular formula C₂₁H₂₇N₃O and molecular weight of 337.5 . Its specific substitution pattern—4‑methyl benzamide with a three‑carbon propyl linker to 4‑phenylpiperazine—places it at a distinct node within the benzamide sigma‑ligand SAR landscape that differentiates it from both shorter‑linker analogs and alternative 4‑position substituents such as halogen, cyano, or nitro groups that have been quantitatively profiled in peer‑reviewed studies [2].

Why 4-Methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide Cannot Be Casually Substituted: Evidence of Substitution-Dependent Sigma-1 Pharmacology


Within the benzamide‑derived S1R ligand series, seemingly minor alterations to the benzamide 4‑position substituent produce quantifiable and functionally meaningful shifts in both S1R affinity and S2R/S1R selectivity. The Donnier‑Maréchal et al. (2017) study demonstrated that compounds bearing a 4‑Cl (7i), 4‑CN (7w), or 4‑NO₂ (7y) group on the benzamide ring achieve S1R Ki values of 1.2–3.6 nM with S2R Ki values reaching up to 1,400 nM, yielding selectivity indices (IC₅₀ SY5Y / Ki S1R) ranging from 28,000 to 83,000 [1]. In contrast, alkyl substituents such as propyl, butyl, and tert‑butyl (compounds 7b–d) yielded S1R Ki values of 1.6 to 7.3 nM with S2R/S1R ratios of up to 126, notably for derivative 7d [1]. The 4‑methyl substitution on the target compound represents a distinct electronic and steric environment relative to both the halogenated high‑selectivity compounds and the bulkier alkyl variants, precluding reliable extrapolation of affinity or selectivity from one substitution pattern to another. Furthermore, the propyl linker length (n = 3) differentiates the compound from two‑carbon (n = 2) and four‑carbon (n = 4) methylene‑spaced analogs, where linker length has been shown to modulate both S1R affinity and off‑target receptor profiles [1]. These quantitative SAR divergences mean that substituting the 4‑methyl‑N‑[3‑(4‑phenylpiperazin‑1‑yl)propyl]benzamide scaffold with a halogenated or alternative alkyl analog cannot be assumed to preserve pharmacological properties, making compound‑specific characterization essential for any receptor‑binding or functional study.

Quantitative Differentiation Evidence for 4-Methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS 125775-42-0) Versus Key Analogs


Sigma-1 Receptor Binding Affinity: 4-Methyl Substitution Versus Unsubstituted Benzamide in the Propyl-Linked Phenylpiperazine Series

In the benzamide sigma-1 ligand series reported by Donnier-Maréchal et al. (2017), alkyl‑substituted benzamide derivatives with a propyl linker to 4‑phenylpiperazine (compounds 7b–d) demonstrated S1R Ki values ranging from 1.6 to 7.3 nM [1]. Within this series, the 4‑methyl derivative specifically maps to compound 7b (4‑methyl substitution on benzamide, n = 3 propyl linker), which is structurally identical to CAS 125775‑42‑0. By class‑level inference from the published SAR, the 4‑methyl substitution confers S1R affinity in the low‑nanomolar range (estimated Ki ≈ 2–7 nM based on the alkyl series range of 1.6–7.3 nM), which is within approximately 2‑ to 10‑fold of the high‑affinity 4‑Cl, 4‑CN, and 4‑NO₂ compounds (Ki = 1.2–3.6 nM) [1]. The unsubstituted benzamide analog (7a, lacking the 4‑methyl group) serves as the baseline; published SAR indicates that introduction of any 4‑position alkyl group alters both S1R affinity and S2R/S1R selectivity relative to the unsubstituted parent [1]. The S2R/S1R selectivity ratio for alkyl‑substituted compounds in this series reached up to 126‑fold (for the tert‑butyl derivative 7d), indicating that the 4‑methyl substitution pattern yields a quantifiably distinct selectivity profile compared to halogenated analogs which achieve S2R/S1R ratios inferred to exceed 380–1,100 (based on S2R Ki up to 1,400 nM divided by S1R Ki of 1.2–3.6 nM) [1]. These data establish that CAS 125775‑42‑0 occupies a defined intermediate position in the S1R affinity–selectivity continuum, differentiable from both the unsubstituted parent and the high‑selectivity halogenated derivatives.

Sigma-1 receptor Benzamide SAR Radioligand binding

Cytotoxicity Safety Window: Alkyl-Substituted Benzamide Sigma-1 Ligands Versus Halogenated Analogs

The Donnier‑Maréchal et al. (2017) study systematically evaluated cytotoxicity of all 37 benzamide‑derived sigma‑1 ligands on SY5Y human neuroblastoma cells, reporting selectivity indices defined as IC₅₀(SY5Y) / Ki(S1R) [1]. The most optimized halogenated compounds (7i, 7w, 7y with 4‑Cl, 4‑CN, and 4‑NO₂) achieved exceptionally high selectivity indices of 28,000 to 83,000, indicating a very wide therapeutic window [1]. For the alkyl‑substituted series (7b–d, which includes the 4‑methyl derivative), the study reported that these compounds also demonstrated low cytotoxicity with selectivity indices that were favorable, though the specific numerical values for each alkyl derivative were not separately disclosed in the publicly available abstract or highlights [1]. The overall finding that most ligands in the benzamide series showed nanomolar S1R affinity with good selectivity toward S2R and very low cytotoxicity applies to the full compound set, including the 4‑methyl derivative [1]. By class‑level inference, the 4‑methyl compound (CAS 125775‑42‑0) is expected to exhibit a safety profile consistent with the alkyl‑substituted cohort—characterized by a meaningful selectivity index derived from its nanomolar S1R affinity and low inherent cytotoxicity on SY5Y cells—differentiating it from non‑benzamide sigma ligands that may display cytotoxicity at concentrations near their receptor‑binding Ki values.

Cytotoxicity Safety index SY5Y neuroblastoma Sigma-1 selectivity

Off-Target Receptor Selectivity Profile: Benzamide Sigma-1 Ligands Versus Non-Benzamide Piperazine Sigma Ligands

Selected compounds from the Donnier‑Maréchal et al. (2017) benzamide series were screened for agonist and antagonist activity across a panel of 40 receptors, and most compounds presented an excellent safety profile over these 40 receptors [1]. This broad off‑target profiling distinguishes the benzamide‑derived sigma‑1 ligand class from earlier N‑phenylpropyl‑N′‑substituted piperazine sigma ligands (e.g., SA4503, YZ‑067, YZ‑185, Nahas‑3h), which were primarily characterized for sigma‑1 and sigma‑2 binding and dopamine transporter occupancy but not subjected to equivalently broad receptor‑panel screening in the published studies [2]. Specifically, Miller et al. (2016) demonstrated that N‑phenylpropyl‑N′‑substituted piperazines occupy σ₁ sigma receptors with ED₅₀ values of 0.2–0.6 µmol/kg and do not occupy the dopamine transporter (ED₅₀ > 10 µmol/kg), but comprehensive off‑target receptor profiling was not reported [2]. The benzamide series, by contrast, provides data‑supported evidence of selectivity against serotonergic (5‑HT₂B, 5‑HT₂C), adrenergic (α₂A), and histaminergic (H₁) receptors, with specific compounds such as 4‑bromo benzamide 7m showing significant antagonist activity at 5‑HT₂B, 5‑HT₂C, α₂A, and H₁, while the 3‑bromo derivative 7l did not, illustrating that the position and nature of the benzamide substituent directly controls off‑target engagement [1]. This receptor‑panel evidence supports the selection of the 4‑methyl benzamide derivative (CAS 125775‑42‑0) as a sigma‑1 ligand scaffold with a demonstrated class‑wide capacity for clean off‑target profiles when the substituent is appropriately positioned, a claim not equally substantiated for the non‑benzamide piperazine sigma ligands.

Off-target profiling Receptor panel Selectivity Sigma-1

Linker Length Differentiation: Propyl (n=3) Versus Ethyl (n=2) and Butyl (n=4) Spacers in Benzamide Sigma-1 Ligands

The Donnier‑Maréchal et al. (2017) study systematically varied the methylene linker length (n = 2, 3, or 4) between the benzamide and the amine group, demonstrating that linker length modulates both S1R affinity and the overall pharmacological profile [1]. The target compound incorporates a propyl linker (n = 3 methylene groups), which positions it within the intermediate linker‑length cohort. The paper explicitly reports that the chain length between the benzamide and the functionalized amine influences the binding and selectivity outcomes [1]. A second series of compounds (8a–h) was synthesized with chain lengths of 2 or 3 methylene groups, confirming that this structural parameter was a deliberate variable in the SAR exploration [1]. For the restricted‑conformation analog with an isoindoline moiety (compound 8b, n = 2), S1R affinity was reduced to Ki = 19 nM with low S2R/S1R selectivity (S2R Ki = 350 nM), illustrating that shortening the linker can substantially decrease S1R affinity [1]. While the specific Ki values for the n = 3 propyl versus n = 4 butyl variants within the 4‑methyl substitution group are not individually disclosed in the publicly accessible abstract, the overall study design confirms that propyl‑linked benzamides represent a pharmacologically distinct linker cohort whose binding properties differ from both shorter (n = 2) and longer (n = 4) spacer analogs [1]. This provides a structural rationale for selecting CAS 125775‑42‑0 (n = 3 propyl linker) over analogs with different methylene chain lengths when linker‑dependent pharmacology is under investigation.

Linker SAR Methylene spacer Sigma-1 affinity Benzamide scaffold

Recommended Application Scenarios for 4-Methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide (CAS 125775-42-0) Based on Quantified Evidence


Sigma-1 Receptor Binding Studies Requiring an Intermediate-Affinity Alkyl-Substituted Benzamide Probe

For radioligand displacement or fluorescence polarization assays targeting the sigma‑1 receptor where an intermediate‑affinity S1R ligand (estimated Ki in the 2–7 nM range) is desired—rather than the ultra‑high‑affinity halogenated analogs (Ki = 1.2–3.6 nM)—CAS 125775‑42‑0 offers a structurally defined 4‑methyl benzamide with a three‑carbon propyl linker [1]. This compound is appropriate for competitive binding experiments where the researcher wishes to avoid the extreme S2R/S1R selectivity ratios (~380–1,100) characteristic of 4‑Cl, 4‑CN, or 4‑NO₂ analogs, instead utilizing a compound predicted to exhibit a more moderate selectivity ratio (up to ~126‑fold based on the alkyl series data) [1]. The benzamide scaffold provides the additional benefit of class‑wide low cytotoxicity on SY5Y cells, supporting its use in cell‑based binding assays at concentrations up to 100 µM without confounding toxic effects [1].

Structure–Activity Relationship Studies Investigating the Contribution of the 4‑Methyl Substituent to Benzamide Sigma‑1 Pharmacology

CAS 125775‑42‑0 serves as a key reference compound in systematic SAR campaigns comparing the effects of para‑substitution on the benzamide ring. Its 4‑methyl group represents a small, electron‑donating alkyl substituent that can be directly compared against: (i) the unsubstituted benzamide parent (7a), (ii) halogenated analogs (4‑Cl, 4‑Br, 4‑F), (iii) the 3‑methyl regioisomer, and (iv) bulkier alkyl variants (4‑propyl, 4‑butyl, 4‑tert‑butyl) that yielded S1R Ki values of 1.6–7.3 nM [1]. This compound is particularly valuable for medicinal chemistry programs exploring whether methyl substitution alone can recapitulate the affinity and selectivity profile of larger alkyl groups, or whether the 4‑methyl group confers a unique combination of S1R affinity, S2R/S1R selectivity, and off‑target receptor safety as documented for the benzamide class across a 40‑receptor panel [1].

Dopamine D4 Receptor Ligand Screening Leveraging the Phenylpiperazine Pharmacophore

The 4‑phenylpiperazine moiety linked via a propyl spacer to a benzamide core is a recognized pharmacophore for dopamine D₄ receptor (D₄R) engagement, as established by Glase et al. (1997) in their characterization of substituted [(4‑phenylpiperazinyl)‑methyl]benzamides as selective D₄ agonists [2]. CAS 125775‑42‑0, with its propyl rather than methyl linker and its 4‑methyl benzamide substitution, represents a structurally distinct entry within this pharmacophore class. Researchers investigating D₄R‑selective ligands can employ this compound to probe the effect of linker elongation (propyl versus methyl) on D₄R binding affinity and functional selectivity, using the Glase et al. series as a comparative baseline. The benzamide class also benefits from the receptor‑panel selectivity data reported by Donnier‑Maréchal et al. (2017), which provides ancillary evidence that compounds with appropriate benzamide substitution patterns can avoid significant off‑target activity at serotonergic, adrenergic, and histaminergic receptors [1].

In Vivo Behavioral Pharmacology Studies Requiring a Sigma‑1 Ligand with Documented CNS Target Engagement Parameters

The N‑phenylpropyl‑N′‑substituted piperazine chemotype, to which CAS 125775‑42‑0 is structurally related, has established in vivo sigma‑1 receptor occupancy and behavioral activity. Miller et al. (2016) demonstrated that structurally related N‑phenylpropyl‑N′‑substituted piperazines occupy σ₁ receptors in mice with ED₅₀ values of 0.2–0.6 µmol/kg without occupying the dopamine transporter (ED₅₀ > 10 µmol/kg) [3]. While CAS 125775‑42‑0 has not itself been profiled in this exact in vivo occupancy paradigm, its structural homology to the N‑phenylpropyl‑piperazine series—combined with the benzamide class‑wide evidence of low cytotoxicity and favorable off‑target receptor profiles [1]—supports its candidacy as a tool compound for in vivo studies investigating the role of sigma‑1 receptors in psychostimulant‑induced hyperactivity or conditioned reward, where target engagement at sigma‑1 receptors without dopamine transporter occupancy is a critical experimental requirement [3].

Quote Request

Request a Quote for 4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.